molecular formula C12H15NO2 B8699848 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid

2-[2-(pyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B8699848
M. Wt: 205.25 g/mol
InChI Key: ZPEJYWXWFCHLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is an organic compound featuring a pyrrolidine ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .

Comparison with Similar Compounds

  • 2-(pyrrolidin-1-yl)acetic acid
  • 2-(pyrrolidin-1-yl)phenylacetic acid ethyl ester
  • 2-(pyrrolidin-1-yl)benzoic acid

Comparison: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is unique due to the presence of both the pyrrolidine ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)

InChI Key

ZPEJYWXWFCHLRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-bromophenyl)acetic acid (10.7 g), pyrrolidine (20 cc) and copper acetate (1.66 g) is heated for 2 hours, with stirring, at 90° C.; after returning to ambient temperature, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a silica gel column (0.2-0.063 mm, diameter 5 cm, height 55 cm), eluting with 1,2-dichloroethane (1,000 cc) and then with mixtures of 1,2-dichloroethane and methanol [(proportions by volume): 1,000 cc (98/2), 2,000 cc (97/3), 1,000 cc (96/4) and 1,000 cc (95/5)] and collecting 250 cc fractions. Fractions 21 to 29 are combined and concentrated to dryness under reduced pressure (2.7 kPa). 2-[2-(1-Pyrrolidinyl)phenyl]acetic acid (2 g) is obtained in the form of an orange oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One

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